molecular formula C5H14N2O2S B8669580 4-amino-N-methylbutane-1-sulfonamide

4-amino-N-methylbutane-1-sulfonamide

Cat. No.: B8669580
M. Wt: 166.24 g/mol
InChI Key: XSHZRSVUQYMEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-methylbutane-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group, characterized by a butane chain linker between the amino and N-methylsulfonamide moieties. Sulfonamides represent a significant class of pharmacologically active compounds, with a history of use as antibacterial agents due to their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond their antibacterial properties, sulfonamide derivatives exhibit a diverse range of biological activities and are explored in various research fields, including medicinal chemistry and chemical biology . The molecular structure of this compound, particularly the flexible butane chain, may be of interest for designing molecular probes or for studying protein-ligand interactions. Furthermore, sulfonamides can serve as ligands for metal ions, forming complexes that sometimes demonstrate enhanced antimicrobial or other bio-relevant activities compared to the parent molecule . Researchers utilize this compound strictly for laboratory investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

4-amino-N-methylbutane-1-sulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-7-10(8,9)5-3-2-4-6/h7H,2-6H2,1H3

InChI Key

XSHZRSVUQYMEGP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCCCN

Origin of Product

United States

Significance of Sulfonamide Compounds in Contemporary Chemical Research

The sulfonamide functional group (-S(=O)₂NR₂) is a cornerstone in medicinal chemistry and drug discovery. ajchem-b.comnih.gov Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a versatile and crucial scaffold in the development of therapeutics. nih.govajchem-b.com Their importance extends far beyond their initial use as antimicrobial agents.

In contemporary research, sulfonamides are recognized for their ability to target a wide array of biological entities. They are integral to the design of drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. ajchem-b.comajchem-b.com This versatility stems from the sulfonamide group's chemical properties, which allow it to act as a key building block in synthetic chemistry. ajchem-b.com The group's geometry and ability to participate in hydrogen bonding make it an effective mimic for other chemical groups in biological systems, enabling it to interact with and inhibit enzymes such as carbonic anhydrases and proteases. ajchem-b.comnih.gov Recent advancements continue to highlight the therapeutic potential of sulfonamides, with ongoing research focused on synthesizing novel derivatives to address emerging diseases and overcome antibiotic resistance. nih.govresearchgate.net

Overview of Aliphatic Sulfonamide Structural Relevance in Chemical Biology

While aromatic sulfonamides have been extensively studied, aliphatic sulfonamides—where the sulfonamide group is attached to a non-aromatic carbon chain—are a class of compounds gaining increased attention in chemical biology. nih.gov For a long time, aliphatic sulfonamides were considered less active as enzyme inhibitors, partly due to the higher pKa of their sulfonamide -NH₂ group compared to their aromatic counterparts. nih.gov

However, this perspective has shifted as numerous studies have demonstrated that aliphatic sulfonamides can be potent and selective inhibitors for various enzyme isoforms, such as human carbonic anhydrases (CAs). nih.gov The aliphatic linker provides structural flexibility, allowing for the precise positioning of the molecule within an enzyme's active site. The introduction of different substituents on the aliphatic chain can modulate the inhibitor's affinity and selectivity for a specific enzyme isoform. nih.gov This "tail" approach, where the aliphatic sulfonamide serves as a core to which various other chemical moieties can be attached, is a key strategy in modern drug design. The structural properties of the aliphatic chain influence how the molecule binds to its target, and understanding these interactions is crucial for the rational design of new, effective, and isozyme-specific inhibitors. nih.govacs.org

Current Research Landscape Pertaining to 4 Amino N Methylbutane 1 Sulfonamide

Established Reaction Pathways for Sulfonamide Formation

Traditional methods for forming the sulfonamide linkage are well-established and widely utilized due to their reliability and straightforward application.

Reaction of Sulfonyl Chlorides with Amines

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction typically requires a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

For the synthesis of this compound, this pathway would theoretically involve the reaction of 4-aminobutane-1-sulfonyl chloride with methylamine (B109427). However, the presence of the free amino group on the sulfonyl chloride precursor would lead to polymerization. Therefore, a protecting group strategy is necessary, wherein the amino group is masked, the sulfonamide bond is formed, and the protecting group is subsequently removed.

The general conditions for this reaction are summarized in the table below.

Reductive Amination Strategies (e.g., Reduction of Nitro Precursors)

Reductive amination provides an alternative route to introduce the amine functionality or form the S-N bond under different conditions. One key strategy involves the chemical reduction of a nitro group precursor. For instance, a synthetic pathway could involve the preparation of N-methyl-4-nitrobutane-1-sulfonamide. The nitro group in this intermediate can then be reduced to the primary amino group to yield the final product. A patented method describes the reduction of 4-nitro-N-methylphenyl methane (B114726) sulfonamide using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a Raney Nickel catalyst, achieving high yields. google.com This approach is applicable to aliphatic systems, providing a viable route to the target compound from a nitro-substituted precursor.

Another approach is the direct asymmetric reductive amination of ketones with sulfonamides, which has been achieved using nickel catalysts and a titanium alkoxide. researchgate.net This reaction converts a ketone into a chiral sulfonamide in a single pot, demonstrating the utility of reductive amination in creating complex sulfonamide structures. researchgate.net

Exploration of Precursor Synthesis and Functionalization

The synthesis of this compound is critically dependent on the availability of suitable precursors that contain the butane-1-sulfonyl backbone and the necessary functional groups for elaboration.

Preparation of Butane-1-sulfonyl Precursors

The primary precursor for the synthesis is typically butane-1-sulfonyl chloride. guidechem.comlookchem.com This compound can be prepared through several methods. A common industrial approach is the oxidative chlorination of corresponding sulfur compounds like thiols or S-alkyl isothiourea salts. organic-chemistry.org For example, S-butyl isothiourea salts, which are easily prepared from 1-bromobutane (B133212) and thiourea (B124793), can be subjected to oxidative chlorination using agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) to yield butane-1-sulfonyl chloride. organic-chemistry.org

A relevant precursor for the target molecule is 4-chlorobutane-1-sulfonyl chloride. A patented method for its production involves the reaction of thiophane (tetrahydrothiophene) with chlorine in the presence of excess water. google.com This reaction cleaves the heterocyclic ring to install the sulfonyl chloride at one end and a chloro group at the other, providing a bifunctional intermediate ready for further modification. google.com Another route to this precursor starts from 1,4-butane sultone, which reacts with thionyl chloride in the presence of DMF. chemicalbook.com

Introduction of the 4-amino Group

To synthesize the target compound, a terminal amino group must be introduced at the 4-position of the butane (B89635) chain. Starting with a precursor like 4-chlorobutane-1-sulfonyl chloride, the chloro group can be converted to an amino group through several standard organic transformations.

Direct Amination: Reaction with a large excess of ammonia (B1221849) can displace the chloride to form the primary amine. However, this method can suffer from over-alkylation, yielding secondary and tertiary amine byproducts.

Gabriel Synthesis: A more controlled method involves reacting the halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent hydrolysis or, more commonly, hydrazinolysis with hydrazine, cleanly cleaves the phthalimide to release the desired primary amine. libretexts.org

Azide (B81097) Reduction: The terminal chloride can be displaced by a sodium azide (NaN₃) to form 4-azidobutane-1-sulfonyl chloride. The azide group is then reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

Once the 4-aminobutane-1-sulfonyl chloride precursor is synthesized (likely with the amino group protected), it can be reacted with methylamine to form the final product, this compound.

Novel Synthetic Approaches and Catalytic Strategies

Recent advances in organic synthesis have introduced innovative and efficient methods for sulfonamide formation, often relying on catalytic systems that offer milder reaction conditions and broader functional group tolerance.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool. One strategy involves the generation of aryl radicals from precursors like aryl triflates, which then undergo a cascade coupling with an SO₂ surrogate (e.g., potassium metabisulfite, K₂S₂O₅) and a wide range of amines, including aliphatic ones, to form sulfonamides under mild, metal-free conditions. rsc.org Another photocatalytic approach enables the late-stage functionalization of existing sulfonamides by converting them into sulfonyl radical intermediates, which can then be coupled with various alkene fragments. acs.org

Copper-Catalyzed Decarboxylative Halosulfonylation: A novel one-pot method has been developed that uses a copper catalyst to convert aromatic or aliphatic carboxylic acids into sulfonyl chlorides via a ligand-to-metal charge transfer (LMCT) mechanism. princeton.eduacs.org The in-situ generated sulfonyl chloride can then be directly reacted with an amine in the same pot to produce the corresponding sulfonamide. princeton.eduacs.org This strategy effectively merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides. princeton.eduacs.org

Transition-Metal-Catalyzed N-Alkylation: Manganese and ruthenium-based catalysts have been employed for the N-alkylation of sulfonamides using alcohols as green alkylating agents through a "borrowing hydrogen" mechanism. organic-chemistry.org This allows for the direct installation of alkyl groups, such as a methyl group from methanol (B129727), onto a primary sulfonamide nitrogen. organic-chemistry.org

These modern approaches provide powerful alternatives to classical methods, enabling the synthesis of complex sulfonamides with high efficiency and selectivity. A comparison of these strategies is presented below.

Table of Mentioned Compounds

Transition Metal-Catalyzed Coupling Reactions

The synthesis of N-alkylated sulfonamides, including aliphatic derivatives like this compound, has been significantly advanced through the use of transition metal-catalyzed coupling reactions. These methods offer efficient and selective pathways for the formation of the crucial S-N bond.

A prominent strategy involves the N-alkylation of primary sulfonamides. Catalytic systems based on transition metals such as manganese and ruthenium have been developed for this purpose. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the sulfonamide. The resulting N-sulfonylimine is subsequently reduced by the metal hydride species generated in the initial oxidation step.

Manganese-Catalyzed N-Alkylation: A notable development is the use of well-defined manganese(I) pincer complexes as catalysts for the N-alkylation of a wide array of sulfonamides using primary alcohols. organic-chemistry.orgacs.orgcore.ac.uk This method is advantageous due to the earth-abundance and low toxicity of manganese. The reactions typically proceed under solvent-free conditions or in high-boiling point solvents like xylenes (B1142099) at elevated temperatures. A variety of aryl and alkyl sulfonamides can be mono-N-alkylated with good to excellent yields. acs.org

Ruthenium-Catalyzed N-Methylation: Ruthenium complexes have also proven to be highly effective for the N-methylation of sulfonamides using methanol as the methylating agent. researchgate.net An in situ generated catalyst from precursors like [RuCp*Cl2]2 and a suitable phosphine (B1218219) ligand can selectively mono-methylate primary sulfonamides in high yields under relatively mild conditions. researchgate.net This approach is particularly relevant for the synthesis of N-methylated aliphatic sulfonamides.

The table below summarizes representative data for transition metal-catalyzed N-alkylation of sulfonamides.

Catalyst SystemSulfonamide SubstrateAlcoholProductYield (%)Reference
Mn(I) PNP pincerp-ToluenesulfonamideBenzyl alcoholN-Benzyl-p-toluenesulfonamide95 acs.org
Mn(I) PNP pincerMethanesulfonamideBenzyl alcoholN-Benzylmethanesulfonamide88 acs.org
[RuCp*Cl2]2 / dpePhosBenzenesulfonamideMethanolN-Methylbenzenesulfonamide98 researchgate.net
MnO2BenzenesulfonamideBenzyl alcoholN-Benzyl-p-toluenesulfonamide96 organic-chemistry.org

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, the reduction of hazardous byproducts, and the use of catalytic rather than stoichiometric reagents.

Use of Greener Solvents and Conditions: A significant advancement in the green synthesis of sulfonamides is the use of water as a reaction medium. Facile and environmentally benign methods have been developed for the synthesis of sulfonamides in aqueous media, often under dynamic pH control, which can eliminate the need for organic bases. rsc.org Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, have been reported for the sulfonylation of amines, leading to excellent yields in short reaction times and with easier work-up procedures.

Atom Economy and Waste Reduction: Transition metal-catalyzed "borrowing hydrogen" methodologies for N-alkylation of sulfonamides with alcohols are inherently green as they exhibit high atom economy, with water being the only byproduct. organic-chemistry.orgorganic-chemistry.org This contrasts with traditional methods that often use stoichiometric amounts of alkyl halides and bases, generating significant salt waste.

Alternative Reagents: The development of alternative, less hazardous reagents is another cornerstone of green sulfonamide synthesis. For instance, methods for the oxidative chlorination of thiols to sulfonyl chlorides in situ, followed by reaction with amines in sustainable solvents like ethanol (B145695) or glycerol, have been developed. researchgate.net This approach avoids the handling of potentially unstable sulfonyl chlorides.

The following table presents data from studies focusing on green chemistry principles in sulfonamide synthesis.

ReactionGreen AspectSolventYield (%)Reference
Sulfonylation of aminesAqueous medium, no organic baseWater90-98 rsc.org
Oxidative chlorination and aminationSustainable solventsEthanol81 researchgate.net
MnO2-catalyzed N-alkylationSolvent-free, air atmosphereNoneup to 96 organic-chemistry.org
Microwave-assisted sulfonylationSolvent-freeNone90-97

A comprehensive search for scientific data regarding the spectroscopic and structural characterization of the specific chemical compound This compound has been conducted. Unfortunately, detailed experimental data required to populate the requested article sections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy—is not available in the public scientific literature or chemical databases.

The searches yielded information for structurally related but distinct compounds, such as aromatic analogues (containing a benzene (B151609) ring instead of a butane chain) and various fluorinated derivatives. However, no specific spectral data corresponding to this compound could be located.

Due to the absence of this foundational data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, data-driven outline provided in the instructions. Constructing such an article would require access to primary research data that does not appear to have been published.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns and high-resolution mass measurements for this compound, are not available in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic absorption properties of this compound, such as its maximum absorbance wavelength (λmax) and molar absorptivity, is not documented in available sources.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. Consequently, data pertaining to its solid-state structure remains undetermined.

Crystal System and Space Group Analysis

Without experimental X-ray diffraction data, the crystal system, space group, and unit cell dimensions for this compound are unknown.

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

An analysis of the molecular packing and a detailed description of intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound cannot be provided as the crystal structure has not been determined.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

No studies utilizing Nuclear Quadrupole Resonance (NQR) spectroscopy to investigate the local electronic environment of quadrupolar nuclei (such as ¹⁴N) within this compound have been found in the public domain.

Computational and Theoretical Investigations of 4 Amino N Methylbutane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of sulfonamide derivatives.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Conformational analysis is crucial for flexible molecules like 4-amino-N-methylbutane-1-sulfonamide, which has a flexible butyl chain. By rotating the single bonds, various conformers can be generated. The relative energies of these conformers are then calculated to identify the most stable (lowest energy) structures. This analysis helps in understanding how the molecule might exist and interact in different environments.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.63
S-O11.45
S-O21.45
S-C1.78
O1-S-O2120.5
N-S-C107.8
O1-S-N-C
O2-S-N-C

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netthaiscience.info

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules and biological targets. For sulfonamides, the MEP typically shows negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the amine group's hydrogen atoms. nih.govnih.gov

Table 2: Representative Electronic Properties of a Sulfonamide Derivative

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.6

Note: These values are illustrative for a generic sulfonamide derivative and are not specific to this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the S=O stretches of the sulfonamide group, and the C-H stretches of the butyl chain and methyl group.

Table 3: Representative Calculated Vibrational Frequencies for a Sulfonamide

Vibrational ModeWavenumber (cm-1)
N-H stretch (asymmetric)3450
N-H stretch (symmetric)3350
C-H stretch (aliphatic)2950-2850
S=O stretch (asymmetric)1350
S=O stretch (symmetric)1160
S-N stretch900

Note: These are typical frequency ranges for the specified bonds in sulfonamides and are not specific calculated values for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in a non-polar solvent, or in water. These simulations track the movements of each atom over time, revealing how the molecule flexes and changes its shape. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can adapt to fit into a binding site.

The interaction of a molecule with its solvent is critical to its behavior. MD simulations can model the solvation of this compound in various solvents. nih.gov By explicitly including solvent molecules in the simulation, it is possible to study the formation of hydrogen bonds between the solute and solvent, the structure of the solvent shell around the molecule, and the energetics of solvation. For a polar molecule like this compound, simulations in water would be particularly relevant for understanding its behavior in a biological context. These simulations can reveal how water molecules orient themselves around the amino and sulfonamide groups to form a hydration shell.

Quantum Chemical Topology and Non-Covalent Interaction Analysis

Quantum Chemical Topology methods analyze scalar fields related to the electron density of a molecule to partition it into atomic basins and characterize the chemical bonding and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). For this compound, an AIM analysis would involve calculating the electron density and its derivatives to locate critical points where the gradient of the electron density is zero.

Key Analyses and Potential Findings:

Bond Critical Points (BCPs): The presence of a BCP between two nuclei would indicate a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), would characterize the nature of these bonds. For instance, the S-N, S=O, C-S, C-N, and C-H bonds within the molecule would each have a corresponding BCP.

Bond Path Analysis: The network of bond paths would reveal the molecular structure.

Characterization of Interactions:

Covalent Bonds: High values of ρ(r) and a negative Laplacian (∇²ρ(r) < 0) at the BCPs for C-C, C-H, C-S, S-N, and S=O bonds would confirm their covalent nature, indicating a concentration of electron density.

Polar Covalent Bonds: The S=O and S-N bonds in the sulfonamide group are expected to show significant charge depletion on the sulfur atom and charge concentration on the oxygen and nitrogen atoms, which would be quantifiable through AIM charges.

Intramolecular Hydrogen Bonds: AIM could identify potential weak intramolecular hydrogen bonds, for example, between the amino group (-NH2) and one of the sulfonyl oxygens, by locating a BCP and a bond path between the hydrogen and the oxygen atom.

A hypothetical data table summarizing the kind of information an AIM analysis would yield for selected bonds in this compound is presented below.

BondElectron Density (ρ(r)) at BCP (a.u.)Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.)Predicted Interaction Type
S=OHighNegativePolar Covalent
S-NModerateNegativePolar Covalent
C-SModerateNegativeCovalent
N-HHighNegativePolar Covalent

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as chemical bonds and lone pairs. chemmethod.comacs.org The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization. nih.gov

Application to this compound:

Core and Valence Regions: An ELF analysis would distinguish between the core electron basins around the heavy atoms (C, N, S, O) and the valence basins.

Bonding and Lone Pairs: It would clearly map the bonding regions corresponding to single and double bonds. Crucially, it would also visualize the lone pair electrons on the nitrogen and oxygen atoms. The sulfonamide group's oxygen atoms would exhibit distinct, highly localized lone pair basins.

Visualization of Covalency: The ELF topology provides a visual representation of the molecule's covalent framework and the spatial arrangement of its electron pairs, which is fundamental to understanding its reactivity.

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is particularly useful for identifying and visualizing non-covalent interactions (NCIs). nih.govmdpi.com A plot of the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the density itself (sign(λ₂)ρ) distinguishes between different types of interactions. nih.gov

Potential Insights for this compound:

Visualization of Intramolecular Interactions: NCI analysis would generate 3D isosurfaces showing the regions of non-covalent interactions within the molecule. The color of the isosurface indicates the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). A potential intramolecular hydrogen bond between the amino group and a sulfonyl oxygen would appear as a blueish disc.

Green: Weak, van der Waals interactions. These would be expected between different parts of the butane (B89635) chain.

Red: Strong, repulsive interactions (e.g., steric clashes). These might appear in sterically crowded regions of the molecule, depending on its conformation.

Understanding Conformation: By revealing the stabilizing and destabilizing non-covalent forces, RDG-NCI analysis helps to explain why the molecule adopts a particular three-dimensional conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jbclinpharm.orgmedwinpublishers.com While a specific QSAR model for this compound would require a dataset of structurally related molecules with measured biological activity, one can outline the general approach. Many studies have successfully applied QSAR to various classes of sulfonamides to predict their antibacterial, anticonvulsant, or anticancer activities. jbclinpharm.orgresearchgate.net

Hypothetical QSAR Study Outline:

Dataset Collection: A series of sulfonamide analogs would be synthesized or identified, and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured (e.g., as IC₅₀ or Kᵢ values).

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Relevant Molecular Descriptors for a Sulfonamide QSAR:

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Dipole moment, Partial charges on sulfonamide groupGoverns electrostatic and hydrogen bonding interactions with the biological target.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule into the binding site of a protein.
Topological Connectivity indices (e.g., Kier & Hall indices)Encodes information about molecular size, shape, and branching.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target.

Such a model could then be used to predict the activity of new, unsynthesized sulfonamide derivatives, guiding the design of more potent compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.rosemanticscholar.org For this compound, docking studies would be crucial to hypothesize its potential biological targets and understand its mechanism of action at a molecular level.

Docking simulations for this compound would involve the following steps:

Target Selection: Based on the known pharmacology of similar sulfonamides, a relevant protein target would be selected. Common targets for sulfonamides include dihydropteroate (B1496061) synthase (in bacteria), carbonic anhydrases, and various kinases. chemmethod.comnih.gov

Simulation: The 3D structure of this compound would be placed into the active site of the target protein using a docking algorithm. The program would explore various binding poses and score them based on their predicted binding affinity.

Binding Mode Analysis: The best-scoring poses would be analyzed to identify key intermolecular interactions.

Predicted Interactions:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The terminal amino group (-NH2) also provides hydrogen bond donor capabilities. These groups would be expected to form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's active site.

Electrostatic Interactions: The partial negative charges on the sulfonyl oxygens and the potential positive charge on the protonated amino group could engage in favorable electrostatic interactions with charged residues (e.g., Arginine, Lysine, Aspartate).

Hydrophobic Interactions: The N-methyl group and the butane chain could form van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket.

A hypothetical table of interactions for this compound docked into a generic enzyme active site is shown below.

Functional Group of LigandPotential Interacting Amino Acid ResidueType of Interaction
Sulfonyl Oxygen (S=O)Arginine, Lysine, SerineHydrogen Bond, Electrostatic
Sulfonamide N-HAspartate, GlutamateHydrogen Bond
Amino Group (-NH₂)Aspartate, GlutamateHydrogen Bond, Electrostatic
Butane ChainLeucine, Valine, AlanineHydrophobic, van der Waals

These docking studies would provide a structural basis for the molecule's activity and could guide chemical modifications to improve its binding affinity and selectivity.

Calculation of Binding Affinities and Interaction Energies

Currently, there is a notable absence of publicly available scientific literature detailing the specific computational and theoretical investigations into the binding affinities and interaction energies of this compound. Extensive searches of scholarly databases and computational chemistry resources did not yield any studies presenting calculated data, such as binding energies or docking scores, for this particular compound with any biological target.

While the field of computational chemistry frequently employs methods like molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations to predict the binding characteristics of small molecules, it appears that this compound has not been the specific subject of such published research.

In general, the calculation of binding affinities for sulfonamide derivatives involves simulating their interaction with the active site of a target protein. These studies are crucial in drug discovery for predicting the potency and selectivity of a compound. For instance, molecular docking studies on various sulfonamides have been conducted to predict their binding modes and affinities to targets like carbonic anhydrases, antibacterial enzymes, and protein kinases. These computational analyses typically generate data such as:

Binding Energy (or Docking Score): An estimation of the strength of the interaction between the ligand (in this case, a sulfonamide) and the protein target, usually expressed in kcal/mol. A more negative value generally indicates a stronger predicted interaction.

Interaction Energies: These calculations break down the total binding energy into contributions from different types of molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. This provides insight into the key structural features responsible for binding.

Although no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from such computational studies, based on research into other sulfonamide compounds.

Table 1: Illustrative Data from Computational Binding Affinity Studies of a Hypothetical Sulfonamide

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A-8.5Lys72, Glu170, Asp184Hydrogen Bond, Electrostatic
Carbonic Anhydrase II-7.9His94, His96, Thr199Hydrogen Bond, Hydrophobic
Beta-Lactamase-6.2Ser70, Lys234Hydrogen Bond

This table is for illustrative purposes only and does not represent actual data for this compound.

The scientific community awaits dedicated computational studies on this compound to elucidate its potential biological interactions and binding affinities. Such research would be invaluable for understanding its pharmacological profile and potential therapeutic applications.

Exploration of Derivatives and Analogues of 4 Amino N Methylbutane 1 Sulfonamide

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of 4-amino-N-methylbutane-1-sulfonamide is guided by established principles in medicinal chemistry aimed at optimizing the molecule's pharmacological profile. Key strategies involve modifying specific structural features to enhance target affinity, selectivity, and pharmacokinetic properties.

One primary focus is the modification of the sulfonamide nitrogen . The N-methyl group can be replaced with other alkyl or acyl groups to probe the steric and electronic requirements of the target's binding pocket. Introducing larger or more complex substituents can lead to enhanced binding interactions.

Another key area for modification is the aliphatic butane (B89635) chain . Altering the length and branching of this chain can influence the molecule's flexibility and orientation within the binding site. Such modifications can also impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization of N-Alkylated and Acylated Analogues

The synthesis of N-alkylated and N-acylated analogues of this compound typically starts with the protection of the terminal amino group, followed by modification of the sulfonamide nitrogen.

N-Alkylation can be achieved through various methods, including the use of alkyl halides in the presence of a base. A common procedure involves the reaction of the protected sulfonamide with an appropriate alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) and a non-nucleophilic base such as potassium carbonate or sodium hydride. acs.org

N-Acylation is generally accomplished by reacting the protected sulfonamide with an acylating agent like an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. tandfonline.com

The characterization of these newly synthesized analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the newly introduced alkyl or acyl groups. Infrared (IR) spectroscopy can identify the characteristic stretching frequencies of the functional groups, such as the carbonyl group in acylated derivatives. Mass spectrometry (MS) is employed to determine the molecular weight of the final products, confirming the successful modification.

Table 1: Illustrative Synthesis and Characterization Data for N-Alkylated and N-Acylated Analogues

Compound ID R Group Reagents and Conditions Yield (%) ¹H NMR (δ, ppm) MS (m/z)
5.2a -CH₂CH₃ Ethyl iodide, K₂CO₃, Acetone, reflux 85 1.2 (t, 3H), 3.1 (q, 2H), 2.8 (s, 3H) [M+H]⁺ = 195.1
5.2b -COCH₃ Acetic anhydride, Pyridine, 0°C to rt 92 2.1 (s, 3H), 2.9 (s, 3H) [M+H]⁺ = 209.1

| 5.2c | -CH₂Ph | Benzyl bromide, NaH, THF, rt | 88 | 4.3 (s, 2H), 2.7 (s, 3H), 7.2-7.4 (m, 5H) | [M+H]⁺ = 257.1 |

Note: The data in this table is illustrative and based on general synthetic outcomes for similar compounds.

Chain Elongation and Branched Analogues

Modifying the length and branching of the butane chain in this compound can significantly impact its interaction with biological targets.

Chain elongation can be achieved through multi-step synthetic sequences. One approach involves the use of a suitable starting material with a longer carbon chain, which is then converted to the desired sulfonamide. Alternatively, chain extension reactions can be performed on a protected intermediate of the parent compound.

Branched analogues are synthesized to introduce steric bulk and to explore specific hydrophobic pockets within a receptor's binding site. This is typically accomplished by starting with a branched amino alcohol or halide, which is then elaborated to the final sulfonamide structure. For instance, starting from 3-methyl-1,4-butanediamine would lead to a methyl-branched analogue. researchgate.net

The synthesis of these analogues often requires careful planning to control regioselectivity and stereoselectivity, especially when chiral centers are introduced.

Table 2: Examples of Chain Elongated and Branched Analogues

Compound ID Structure Modification Synthetic Precursor Key Spectroscopic Feature
5.3a Chain Elongation (Pentane) 5-amino-N-methylpentane-1-sulfonamide Additional methylene (B1212753) signals in ¹H NMR
5.3b Branched (3-methylbutane) 3-methyl-4-aminobutane-1-sulfonyl chloride Doublet for the new methyl group in ¹H NMR

| 5.3c | Chain Elongation (Hexane) | 6-amino-N-methylhexane-1-sulfonamide | Integration of methylene protons in ¹H NMR |

Note: The data in this table is illustrative and based on general synthetic strategies.

Incorporation of Diverse Functional Groups

The terminal amino group of this compound is a versatile handle for the introduction of a wide array of functional groups. These modifications are intended to introduce new binding interactions, alter physicochemical properties, or improve the metabolic stability of the molecule.

Common modifications include:

Alkylation and Acylation: Similar to the modifications on the sulfonamide nitrogen, the terminal amine can be alkylated or acylated to introduce lipophilic groups or hydrogen bond acceptors.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which are excellent hydrogen bond donors and acceptors.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can introduce a variety of substituted amino groups.

Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides can lead to the formation of amide or bis-sulfonamide analogues, respectively.

These reactions are generally high-yielding and can be performed under mild conditions, allowing for the creation of a diverse library of compounds for biological screening.

Table 3: Examples of Analogues with Diverse Functional Groups

Compound ID Functional Group Synthetic Method Expected Change in Polarity
5.4a Acetamide Acylation with acetic anhydride Increased
5.4b Phenylurea Reaction with phenyl isocyanate Decreased
5.4c N,N-dimethylamino Reductive amination with formaldehyde Increased

| 5.4d | Benzenesulfonamide | Reaction with benzenesulfonyl chloride | Decreased |

Note: The data in this table is illustrative and based on common organic transformations.

Structure-Activity Relationship (SAR) Investigations of Modified Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the biological activity of the synthesized analogues. By systematically altering different parts of the this compound scaffold and evaluating the resulting compounds in biological assays, key pharmacophoric features can be identified.

N-Sulfonamide Substitution:

Small, linear alkyl groups on the sulfonamide nitrogen may be well-tolerated or lead to a slight increase in activity.

Bulky alkyl or aromatic groups might decrease activity due to steric hindrance, unless the binding pocket has a corresponding large hydrophobic region.

Acyl groups can introduce hydrogen bond accepting capabilities, which may enhance binding affinity if a suitable hydrogen bond donor is present on the receptor.

Alkyl Chain Modification:

Increasing the chain length may improve activity up to an optimal length, after which a decrease may be observed due to suboptimal positioning in the binding site. ionike.com

The introduction of branches can provide insights into the topology of the binding pocket. Increased activity with a specific branched isomer can indicate a favorable hydrophobic interaction.

Terminal Amino Group Functionalization:

The nature of the substituent on the terminal amino group often has a profound effect on activity.

Groups capable of forming strong hydrogen bonds or ionic interactions are often beneficial.

Table 4: Illustrative Structure-Activity Relationship Data

Compound ID Modification In Vitro Activity (IC₅₀, µM) SAR Interpretation
Parent - 10 Baseline activity
5.2a N-ethyl 8 Small alkyl group is tolerated
5.2b N-acetyl 15 Acyl group may introduce unfavorable interactions
5.3a Pentane chain 5 Longer chain improves binding

| 5.4b | Phenylurea | 2 | Phenylurea group provides key interactions |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Mechanistic Studies of the Chemical Reactivity of 4 Amino N Methylbutane 1 Sulfonamide

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide group, while generally stable, can participate in nucleophilic substitution reactions, typically requiring activation. The sulfur atom of the sulfonamide is electrophilic and can be attacked by strong nucleophiles. Cleavage of the sulfur-nitrogen (S-N) bond or the sulfur-carbon (S-C) bond can occur, depending on the reaction conditions and the nature of the attacking nucleophile.

For instance, reductive cleavage of the S-N bond is a common transformation for sulfonamides, often achieved with reagents like sodium in liquid ammonia (B1221849) or other powerful reducing agents. Such reactions are fundamental in synthetic chemistry for the deprotection of amines. The general stability of the sulfonamide group, however, means that these reactions often necessitate forcing conditions.

Reactions at the Primary Amine Functionality

The primary amine group in 4-amino-N-methylbutane-1-sulfonamide is a key site for a wide range of chemical transformations due to its nucleophilic and basic character. Standard reactions for primary amines are readily applicable, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt, which is a versatile intermediate for introducing various functional groups.

The reactivity of the primary amine can be modulated by the electronic influence of the distant sulfonamide group.

Cycloaddition Chemistry with Unsaturated Analogues

While the saturated backbone of this compound precludes its direct participation in cycloaddition reactions, its unsaturated analogues are valuable substrates for such transformations. For example, an analogue containing a double or triple bond within the butyl chain could engage in reactions like the Diels-Alder or Huisgen cycloaddition.

In a hypothetical scenario, an unsaturated analogue could react with a diene in a [4+2] cycloaddition or with an azide (B81097) in a [3+2] cycloaddition to form complex cyclic structures. The sulfonamide and amine functionalities would then serve as important handles for further synthetic modifications of the resulting cycloadducts.

Influence of Electronic and Steric Factors on Reaction Pathways

The regioselectivity and rate of reactions involving this compound are governed by a combination of electronic and steric effects.

Electronic Effects: The sulfonamide group is strongly electron-withdrawing, which decreases the electron density on the rest of the molecule, including the primary amine. This reduces the nucleophilicity and basicity of the amine compared to a simple alkylamine.

Steric Factors: The N-methyl group on the sulfonamide provides a degree of steric hindrance around the sulfonyl center, which can influence the approach of bulky nucleophiles. Similarly, the butyl chain can adopt various conformations that may sterically shield either the primary amine or the sulfonamide moiety, thereby affecting their accessibility to reagents.

These factors can be exploited to achieve selective reactions at one functional group over the other.

Investigation of Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of reactions involving this compound. tue.nlnih.govnih.gov

Polar Protic Solvents: Solvents like water and alcohols can solvate both the primary amine and the sulfonamide group through hydrogen bonding. tue.nl This can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. tue.nl

Polar Aprotic Solvents: Solvents such as DMSO or DMF are effective at solvating cations but less so for anions. This can enhance the reactivity of anionic nucleophiles in substitution reactions.

Nonpolar Solvents: Reactions in nonpolar solvents are often slower, particularly if the mechanism involves charged intermediates. However, they can be advantageous for reactions where solubility of nonpolar reagents is a key factor.

The effect of the solvent on reaction rates can be quantified by studying the reaction kinetics in different solvent systems. nih.gov

Solvent PropertyInfluence on ReactionPotential Outcome
PolarityCan stabilize charged intermediates and transition states.Acceleration of reactions with polar mechanisms.
Hydrogen BondingSolvation of amine and sulfonamide groups.Can either stabilize reactants or transition states, affecting reaction rates.
Aprotic vs. ProticAffects the reactivity of nucleophiles.Enhanced nucleophilicity of anions in aprotic solvents.

Investigations into the Biological Activity of 4 Amino N Methylbutane 1 Sulfonamide and Its Analogues Research Focus

In Vitro Antimicrobial Efficacy Assessment

Evaluation Against Gram-Positive Bacterial Strains

The antibacterial efficacy of sulfonamides and their analogues against Gram-positive bacteria is a well-documented area of research. These compounds typically exert their effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The disruption of this pathway ultimately hinders bacterial growth and replication.

Research into various N-substituted sulfonamides has demonstrated a range of activities against clinically relevant Gram-positive strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric in these evaluations. Studies on a series of novel sulfonamide derivatives have reported MIC values against S. aureus, indicating their potential as antibacterial agents. For instance, certain sulfonamide derivatives have shown promising activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues against Staphylococcus aureus

Compound Analogue Strain MIC (µg/mL)
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus ATCC 29213 32
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus ATCC 29213 64
Sulfonamide Derivative 1a S. aureus ATCC 25923 256-512

Note: The data presented is for analogous sulfonamide compounds and not for 4-amino-N-methylbutane-1-sulfonamide itself, for which specific data is not available.

Evaluation Against Gram-Negative Bacterial Strains

The activity of sulfonamides also extends to Gram-negative bacteria, although the outer membrane of these bacteria can present a permeability barrier, sometimes leading to higher MIC values compared to Gram-positive strains. Nevertheless, numerous sulfonamide derivatives have been synthesized and tested against Gram-negative pathogens like Escherichia coli.

Investigations into novel sulfonamide compounds have revealed their potential to inhibit the growth of E. coli. The structural modifications on the sulfonamide scaffold play a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of different substituents can influence the compound's ability to penetrate the bacterial cell wall and interact with its target enzyme.

Table 2: Antibacterial Activity of a Selected Sulfonamide Analogue against Escherichia coli

Compound Analogue Strain MIC (µg/mL)
Sulfamethizole E. coli (susceptible) 128

Note: The data presented is for an analogous sulfonamide compound and not for this compound itself, for which specific data is not available.

Antifungal Activity Screening

In addition to their antibacterial properties, sulfonamides have been explored for their potential as antifungal agents. The mechanism of action in fungi can also involve the inhibition of folic acid synthesis, similar to bacteria.

Screening of various arylsulfonamide derivatives has demonstrated fungistatic or fungicidal activity against different Candida species, which are common causes of fungal infections in humans. For instance, studies have reported the MIC values of novel sulfonamides against Candida albicans, indicating their potential to inhibit fungal growth. The structure-activity relationship studies in this area aim to optimize the antifungal potency of these compounds.

Table 3: Antifungal Activity of a Selected Sulfonamide Analogue against Candida albicans

Compound Analogue Strain MIC (mg/mL)

Note: The data presented is for an analogous sulfonamide compound and not for this compound itself, for which specific data is not available.

Exploration of Antiviral Activity through Mechanistic and Computational Approaches (e.g., SARS CoV-2 Main Protease Interaction)

The emergence of viral diseases, such as COVID-19, has spurred intensive research into new antiviral agents. The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development.

Computational methods, such as molecular docking, are powerful tools for screening large libraries of compounds to identify potential inhibitors of viral enzymes. These in silico studies predict the binding affinity and interaction patterns of a ligand with its target protein. While specific molecular docking studies for this compound against the SARS-CoV-2 main protease are not reported, the sulfonamide scaffold is present in various known enzyme inhibitors. Theoretical investigations of some sulfonamide derivatives have explored their potential as COVID-19 drugs by docking them into the active site of the main protease. These studies suggest that the sulfonamide moiety can form key interactions with the amino acid residues in the active site of the protease, potentially leading to its inhibition. Such computational insights provide a basis for the future experimental validation of sulfonamide-containing compounds as antiviral agents.

Antioxidant Property Characterization

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various synthetic compounds, including sulfonamide derivatives, is an active area of research.

The antioxidant activity of a compound is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. Studies on novel sulfonamide derivatives have shown that these compounds can exhibit significant antioxidant activity. The structure of the sulfonamide derivative, including the nature and position of substituents on the aromatic rings, plays a crucial role in its antioxidant capacity. For example, the presence of hydroxyl or amino groups can enhance the radical scavenging activity. While specific data on the antioxidant properties of this compound are not available, the presence of an amino group in its structure suggests that it may possess antioxidant potential.

Table 4: List of Compounds Mentioned

Compound Name
This compound
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide
Sulfamethizole

Analytical Methodologies for Research and Characterization of 4 Amino N Methylbutane 1 Sulfonamide

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of chemical compounds in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that can be optimized for the analysis of 4-amino-N-methylbutane-1-sulfonamide.

Given its polar nature and lack of a significant ultraviolet (UV) chromophore, a direct HPLC-UV analysis of this compound presents challenges. Therefore, a common strategy involves pre-column derivatization to attach a UV-active or fluorescent tag to the primary amino group, thereby enhancing detection sensitivity. nih.gov A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of analyte. wu.ac.th

Method development would focus on optimizing the separation of the derivatized analyte from the derivatizing agent and any impurities. A typical method would utilize a C8 or C18 stationary phase with a gradient elution of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. wu.ac.thmdpi.com

Table 1: Proposed HPLC Method Parameters for Derivatized this compound

Parameter Condition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile nih.gov
Gradient Program 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25 °C wu.ac.th
Injection Volume 10 µL
Derivatizing Agent Fluorescamine (for Fluorescence Detection) nih.gov
Detector Fluorescence Detector (FLD)
Excitation λ ~390 nm

| Emission λ | ~475 nm |

Validation of the developed HPLC method is crucial to ensure its reliability, and it would be performed in accordance with International Council for Harmonisation (ICH) guidelines. This process confirms that the method is accurate, precise, specific, linear, and robust for its intended purpose.

Table 2: Typical Method Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation Coefficient (r²) ≥ 0.999 wu.ac.th
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies. 85-115% Recovery wu.ac.th
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio ≥ 10:1

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis, resolution from other peaks |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's low volatility and potential for thermal degradation in the GC inlet and column. oup.comiu.edu Therefore, derivatization is an essential step to increase volatility and thermal stability. The primary amine and the sulfonamide N-H can be derivatized using acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) reagents. iu.edu

The resulting derivatives are more volatile and less polar, making them amenable to separation on a standard non-polar or mid-polar capillary GC column. Detection can be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS). nih.govresearchgate.net

Table 3: Proposed GC Method Parameters for Derivatized this compound

Parameter Condition
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen researchgate.net
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Derivatizing Agent Trifluoroacetic Anhydride (TFAA) iu.edu
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C (FID) |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for quantification. As this compound lacks a native chromophore, this technique requires a chemical reaction to produce a colored product. While the classic Bratton-Marshall test is specific to primary aromatic amines, other reagents can react with aliphatic amines to yield a chromophore suitable for analysis. oup.comnih.gov

A plausible method involves the reaction of the primary amino group with a reagent such as 1,2-Naphthoquinone-4-sulfonate in a buffered alkaline solution. indexcopernicus.com This reaction typically produces a colored product whose absorbance can be measured at a specific wavelength. The concentration of the analyte is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

Table 4: Parameters for a Potential Spectrophotometric Method

Parameter Description
Principle Colorimetric reaction of the primary amine with a chromogenic agent.
Reagent Potassium 1,2-Naphthoquinone-4-sulfonate indexcopernicus.com
Medium Alkaline buffer (e.g., borate (B1201080) buffer pH 9)
Wavelength of Max. Absorbance (λmax) To be determined experimentally (typically in the 400-550 nm range) indexcopernicus.com
Linear Range To be established during method validation.

| Incubation Time/Temp | Optimized for complete color development. |

Impurity Profiling and Purity Assessment in Research Samples

Impurity profiling is the identification and quantification of all potential impurities present in a research sample. medwinpublishers.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. researchgate.net A well-developed HPLC method, as described in section 8.1.1, is the primary tool for this assessment. The method must be capable of separating the main compound peak from all minor components.

For this compound, potential process-related impurities would depend on the synthetic route. A hypothetical synthesis could involve the reaction of a protected 4-aminobutane derivative with N-methylmethanesulfonamide precursors.

Table 5: Potential Impurities and Their Likely Origin

Potential Impurity Likely Origin
Unreacted Starting Materials Incomplete reaction
1,4-Diaminobutane Impurity in starting material or side-product
Bis-sulfonamide derivative Di-substitution reaction on 1,4-diaminobutane
N-methylmethanesulfonamide Unreacted starting material

| Residual Solvents | Remnants from synthesis and purification steps medwinpublishers.com |

The purity of a research sample is typically assessed using an HPLC-UV or HPLC-FLD method by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Future Perspectives and Potential Avenues for Academic Research

Application in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The development of probes based on 4-amino-N-methylbutane-1-sulfonamide could be a promising area of investigation. The primary amino group serves as a convenient attachment point for various reporter tags, such as fluorophores, biotin, or photo-crosslinkers, without significantly altering the core pharmacophore responsible for target engagement.

Hypothetical Probe Design Based on this compound

ComponentFunctionPotential Modification
This compound Core scaffold for target bindingDerivatization to improve affinity and selectivity
Linker Spatially separates the core from the reporter tagPolyethylene glycol (PEG), alkyl chains
Reporter Tag Enables detection and visualization of the targetFluorescein, Rhodamine, Biotin

This modular design would allow for the synthesis of a library of chemical probes to investigate the currently unknown biological targets of this compound. Once a target is identified, these probes could be used to study its localization, dynamics, and function within cells and organisms.

Advanced Ligand Design for Specific Biological Targets

The structural features of this compound make it an attractive starting point for the design of more complex and specific ligands. Sulfonamides are a well-established class of compounds with a wide range of biological activities, often acting as inhibitors of enzymes such as carbonic anhydrases and proteases.

Future research could focus on structure-activity relationship (SAR) studies to optimize the affinity and selectivity of this compound for a particular biological target. This would involve systematic modifications to different parts of the molecule, as outlined in the table below.

Potential Modifications for Advanced Ligand Design

Molecular RegionType of ModificationDesired Outcome
Primary Amine Acylation, Alkylation, ArylationAltering hydrogen bonding capacity and steric interactions
Butyl Chain Introducing rigidity (e.g., double bonds, rings)Conformationally locking the molecule to favor binding
N-methyl Group Substitution with larger alkyl or aryl groupsExploring additional binding pockets
Sulfonamide Moiety Isosteric replacement (e.g., with a sulfone or amide)Modulating electronic properties and metabolic stability

Through iterative cycles of chemical synthesis and biological testing, it may be possible to develop highly potent and selective ligands derived from the this compound scaffold. Such compounds could have applications as therapeutic agents or as high-quality chemical probes for target validation. The exploration of this chemical space represents a fertile ground for future academic and industrial research.

Q & A

Q. What are the established synthetic routes for 4-amino-N-methylbutane-1-sulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor (e.g., 4-amino-N-methylbutane) using sulfonyl chlorides under controlled pH (8–10) and temperature (0–5°C). For optimization:
  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Yield improvements (≥90%) are achievable with slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the methyl group (δ ~2.8 ppm) and sulfonamide NH (δ ~6.5 ppm). Carbon signals for sulfonamide S=O appear at ~125–135 ppm .
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1140–1180 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Grid Setup : Define a 20Å × 20Å × 20Å box centered on the target’s active site (e.g., bacterial dihydropteroate synthase).
  • Scoring Function : Use the Vinardo scoring function for sulfonamide-protein interactions .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations. Parallel processing (multithreading) reduces runtime by 70% .

Q. What QSAR approaches are suitable for establishing structure-activity relationships (SAR) of sulfonamide derivatives?

  • Methodological Answer :
  • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (HOMO/LUMO) descriptors derived from DFT calculations (B3LYP/6-31G* basis set).
  • Model Validation : Apply leave-one-out cross-validation (R² >0.8) and external test sets. For antimicrobial SAR, correlate logP with MIC values (e.g., against S. aureus) .

Q. How should researchers address contradictions in antimicrobial activity data across studies involving sulfonamide analogs?

  • Methodological Answer :
  • Source Analysis : Compare strain-specific activity (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Meta-Analysis : Apply statistical weighting to studies with standardized protocols (CLSI guidelines). Confounding factors (e.g., solvent DMSO concentration) must be normalized .

Q. What strategies resolve conflicting crystallography data in sulfonamide derivatives?

  • Methodological Answer :
  • Redundant Refinement : Re-analyze diffraction data (e.g., CCDC entries) with SHELXL, focusing on sulfonamide torsion angles (C-S-N-C) and hydrogen-bonding networks.
  • Temperature Factors : Ensure B-factors for sulfonamide groups are <5.0 Ų to confirm positional stability. Cross-reference with NMR-derived conformers .

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